6-Chloro-3-iodo-2-(trifluoromethyl)pyridine
Description
Chemical Identity and Nomenclature
This compound is an organofluorine compound with the molecular formula C₆H₂ClF₃IN and a molecular weight of 307.439 g/mol. The compound is identified by its Chemical Abstracts Service registry number 945717-57-7, which provides a unique identifier for this specific molecular structure. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the pyridine ring serves as the parent structure with numbered positions indicating the location of substituents.
The compound's structure features a pyridine ring with three distinct substituents positioned at specific carbon atoms. The chlorine atom occupies position 6, the iodine atom is located at position 3, and the trifluoromethyl group is attached at position 2 of the pyridine ring. This particular substitution pattern creates a unique electronic environment that influences both the compound's chemical reactivity and physical properties. Alternative nomenclature systems may refer to this compound using various synonyms, but the systematic name provides the most precise identification of the molecular structure.
The molecular structure exhibits significant electronic effects due to the combination of electron-withdrawing groups. The trifluoromethyl group, known for its strong electron-withdrawing properties, significantly impacts the electron density distribution throughout the pyridine ring. The presence of both chlorine and iodine atoms further modifies the electronic characteristics, creating opportunities for selective chemical transformations based on the different reactivity patterns of these halogens.
Table 1: Fundamental Properties of this compound
Historical Context in Heterocyclic Chemistry
The development of halogenated pyridine derivatives traces its origins to the fundamental discoveries in heterocyclic chemistry during the mid-19th century. Pyridine itself was first isolated and characterized by Thomas Anderson in 1849 from bone oil, marking the beginning of systematic studies of nitrogen-containing aromatic compounds. Anderson's pioneering work established pyridine as a fundamental heterocyclic system, naming it after the Greek word for fire due to its flammable nature. The subsequent decades witnessed significant advances in understanding pyridine chemistry, with Wilhelm Körner and James Dewar proposing the correct structural formula in the 1870s.
The evolution toward halogenated pyridine derivatives gained momentum in the 20th century as synthetic methodologies became more sophisticated. The Chichibabin synthesis, developed in 1924, provided an efficient route for pyridine production and opened pathways for further functionalization. This breakthrough established the foundation for developing more complex derivatives, including multi-halogenated systems. The introduction of fluorine-containing substituents, particularly trifluoromethyl groups, emerged as a significant area of research due to the unique properties imparted by fluorine atoms.
The specific development of compounds like this compound represents the culmination of decades of research in selective halogenation methodologies. Modern synthetic approaches have enabled the precise placement of multiple different halogens on pyridine rings, creating compounds with tailored electronic and steric properties. These advances reflect the growing understanding of how different halogen substituents influence molecular behavior and the development of sophisticated synthetic strategies to achieve desired substitution patterns.
Research in trifluoromethylpyridine chemistry has expanded significantly since the recognition of fluorine's unique effects on biological activity and molecular properties. The combination of multiple halogens with trifluoromethyl groups represents a modern approach to creating compounds with enhanced pharmaceutical and agrochemical properties. This historical progression demonstrates the evolution from simple heterocyclic compounds to complex, multi-functionalized derivatives designed for specific applications.
Position Within Halogenated Pyridine Derivatives
This compound occupies a distinctive position within the broader family of halogenated pyridine derivatives due to its unique combination of substituents and substitution pattern. The compound represents an advanced example of multi-halogenated systems where different types of halogens are strategically positioned to create specific electronic and steric environments. This positioning distinguishes it from simpler mono-halogenated or symmetrically substituted derivatives.
The trifluoromethyl group at position 2 establishes this compound as part of the trifluoromethylpyridine family, which has gained prominence in pharmaceutical and agrochemical applications. Within this family, compounds containing additional halogen substituents represent specialized subclasses designed for specific synthetic or biological purposes. The presence of both chlorine and iodine atoms creates opportunities for differential reactivity, where the different chemical properties of these halogens can be exploited in sequential synthetic transformations.
Comparative analysis with related compounds reveals the strategic importance of the specific substitution pattern. For instance, 6-chloro-2-iodo-3-(trifluoromethyl)pyridine, a structural isomer with different halogen positioning, exhibits distinct chemical properties and reactivity patterns. Similarly, other multi-halogenated derivatives such as 3-bromo-6-iodo-2-(trifluoromethyl)pyridine and 2-bromo-3-chloro-6-(trifluoromethyl)pyridine demonstrate how variations in halogen type and position create diverse chemical behaviors.
Table 2: Comparative Analysis of Related Multi-Halogenated Trifluoromethylpyridines
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| This compound | C₆H₂ClF₃IN | 307.439 g/mol | Chlorine at 6, iodine at 3 |
| 6-Chloro-2-iodo-3-(trifluoromethyl)pyridine | C₆H₂ClF₃IN | 307.44 g/mol | Chlorine at 6, iodine at 2 |
| 3-Bromo-6-iodo-2-(trifluoromethyl)pyridine | C₆H₂BrF₃IN | 351.89 g/mol | Bromine at 3, iodine at 6 |
| 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine | C₆H₂BrClF₃N | 260.437 g/mol | Bromine at 2, chlorine at 3 |
The synthetic utility of this compound stems from the differential reactivity of its halogen substituents. Iodine atoms typically exhibit higher reactivity in cross-coupling reactions compared to chlorine atoms, enabling selective functionalization strategies. This reactivity difference allows synthetic chemists to perform sequential transformations, first utilizing the iodine substituent in palladium-catalyzed coupling reactions while preserving the chlorine atom for subsequent modifications.
The compound's position within the broader landscape of pharmaceutical intermediates reflects the growing importance of fluorinated heterocycles in drug discovery. Trifluoromethylpyridine derivatives have found applications in numerous therapeutic areas, with the additional halogen substituents providing handles for further structural modifications. The strategic combination of different halogens creates versatile intermediates that can be transformed into diverse final products through well-established synthetic methodologies.
Modern synthetic approaches to halogenated pyridines have evolved to enable precise control over substitution patterns, with methods such as designed phosphine-mediated halogenation providing new routes to complex derivatives. These advances have expanded the accessible chemical space within halogenated pyridine chemistry, making compounds like this compound more readily available for research and development applications. The continued development of selective halogenation methodologies promises to further expand the diversity and utility of such multi-halogenated systems in the future.
Properties
IUPAC Name |
6-chloro-3-iodo-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3IN/c7-4-2-1-3(11)5(12-4)6(8,9)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOXSMHTCBBHMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1I)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572039 | |
| Record name | 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945717-57-7 | |
| Record name | 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=945717-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the chlorination and fluorination of picoline to introduce the trifluoromethyl group . The iodination step can be achieved using iodine or iodine monochloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve vapor-phase reactions or other scalable synthetic methods. The use of advanced chemical intermediates and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-iodo-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the attached functional groups.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to form carbon-carbon bonds with the pyridine ring.
Common Reagents and Conditions
Organometallic Reagents: Used for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Palladium Catalysts: Used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyridine derivatives .
Scientific Research Applications
Drug Development
The presence of multiple functional groups in 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine allows it to participate in various chemical reactions crucial for drug development. Its trifluoromethyl group significantly influences pharmacokinetic properties such as bioavailability and metabolic stability . Moreover, the iodine atom serves as an effective leaving group, facilitating cross-coupling reactions that are essential for synthesizing complex pharmaceutical compounds .
Case Study: Synthesis of Antimicrobial Agents
Research has shown that derivatives of trifluoromethylpyridines exhibit antimicrobial activity. For instance, compounds derived from this compound have been evaluated for their efficacy against various bacterial strains. In vitro studies demonstrated that these compounds possess significant antibacterial properties, suggesting their potential as new antimicrobial agents .
Crop Protection
The agrochemical industry has recognized the utility of trifluoromethylpyridine derivatives in crop protection. The introduction of this compound into formulations aimed at pest control has shown promising results. The unique electronic properties imparted by the trifluoromethyl group enhance the effectiveness of these compounds against pests while minimizing toxicity to non-target organisms .
Table: Agrochemical Products Containing Trifluoromethylpyridine Derivatives
| Product Name | Active Ingredient | Application Area |
|---|---|---|
| Fluazifop-butyl | Trifluoromethylpyridine derivative | Herbicide for grasses |
| Pyridaben | Trifluoromethylpyridine derivative | Insecticide |
| Bicyclopyrone | Trifluoromethylpyridine derivative | Fungicide |
Synthesis and Functionalization
The synthesis of this compound can be achieved through various methods, including halogenation and nucleophilic substitution reactions. The compound's ability to undergo further functionalization allows researchers to modify its structure to optimize biological activity or tailor it for specific applications in drug discovery or agrochemistry .
Mechanism of Action
The mechanism of action of 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing biological pathways . The halogen atoms can also participate in halogen bonding, further modulating the compound’s activity .
Comparison with Similar Compounds
2-Chloro-3-iodo-5-(trifluoromethyl)pyridine
- Molecular Formula : C₆H₂ClF₃IN (same as target compound).
- Key Difference : Substituents at positions 2 (Cl), 3 (I), and 5 (CF₃) vs. 6 (Cl), 3 (I), and 2 (CF₃) in the target compound.
- Impact : Positional isomerism alters electronic distribution and steric hindrance. For example, the trifluoromethyl group at position 2 in the target compound may enhance steric shielding of the pyridine nitrogen, reducing nucleophilic attack compared to position 5 .
2-Chloro-6-(trifluoromethyl)pyridine (CAS 39890-95-4)
- Molecular Formula : C₆H₃ClF₃N.
- Key Difference : Lacks the iodine atom present in the target compound.
- Impact: Absence of iodine limits utility in Suzuki or Ullmann couplings. However, its simpler structure may improve solubility in nonpolar solvents .
Functional Group Variations
3-Chloro-6-(trifluoromethyl)pyridine-2-thiol
- Molecular Formula : C₆H₃ClF₃NS.
- Key Difference : Thiol (-SH) group replaces iodine at position 3.
- Impact : Thiol enables metal coordination and disulfide bond formation, expanding applications in catalysis or biomolecule conjugation. However, the thiol group increases oxidation sensitivity compared to the stable C-I bond in the target compound .
6-(Chloromethyl)-2-methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine
- Molecular Formula: C₉H₆ClF₆NO₂.
- Key Difference : Multiple fluorinated groups (CF₃O, CF₃) and a methoxy substituent.
- Impact : Enhanced lipophilicity and electron-withdrawing effects may improve bioavailability in agrochemical applications but complicate synthetic routes .
Structural Complexity and Pharmacological Relevance
6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine
- Molecular Formula : C₁₃H₈ClF₄N.
- Key Difference : Aryl substitution (phenyl ring) replaces iodine.
- X-ray studies show a dihedral angle of 59.8° between pyridine and benzene rings, influencing conformational stability .
6-Chloro-5-(trifluoromethyl)pyridin-2-amine
- Molecular Formula : C₆H₄ClF₃N₂.
- Key Difference: Amino group at position 2 vs. iodine in the target compound.
- Impact: The amino group enables hydrogen bonding, enhancing solubility in polar solvents. This derivative is explored in labeled compounds for biotransformation studies .
Data Table: Comparative Analysis of Pyridine Derivatives
Biological Activity
6-Chloro-3-iodo-2-(trifluoromethyl)pyridine is a heterocyclic compound characterized by its unique substitution pattern, which includes chlorine, iodine, and a trifluoromethyl group. This particular arrangement enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry and agrochemical applications. The compound's structural features allow it to interact with various biological targets, potentially modulating significant biochemical pathways.
The molecular formula of this compound is . The presence of the trifluoromethyl group significantly influences the compound's electronic properties, enhancing its ability to penetrate biological membranes and interact with target molecules. The iodine atom serves as a versatile leaving group, facilitating further functionalization through cross-coupling reactions, which is valuable for drug development.
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibition properties. It has been shown to bind to specific enzyme active sites, affecting metabolic pathways. For instance, studies have demonstrated its potential as an inhibitor of various kinases and other enzymes critical in disease processes.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar halogenated pyridines have demonstrated significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The introduction of halogens is known to enhance the antimicrobial efficacy of pyridine derivatives .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural modifications. A detailed SAR analysis reveals that modifications at the pyridine ring can enhance or diminish biological activity. Compounds with similar substituents have shown varied potency against cancer cell lines and microbial pathogens .
Case Studies
- Anticancer Activity : A study evaluated the anticancer potential of related pyridine derivatives against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Compounds with similar structural motifs exhibited IC50 values ranging from nanomolar to micromolar concentrations, indicating significant cytotoxic effects .
- In Vivo Efficacy : In vivo studies using mouse models demonstrated that certain derivatives of this compound exhibited promising results in reducing tumor burdens compared to controls. However, some compounds showed discrepancies between in vitro potency and in vivo efficacy, necessitating further investigation into pharmacokinetic profiles .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Lipophilicity | Enhanced due to CF3 group |
| Potential Targets | Kinases, Enzymes |
| Antimicrobial Activity | Effective against E. coli, S. aureus |
| IC50 (Cancer Cell Lines) | Ranges from nM to µM |
Q & A
Basic Research: What are the standard synthetic routes for preparing 6-chloro-3-iodo-2-(trifluoromethyl)pyridine?
Methodological Answer:
The synthesis typically involves sequential halogenation and trifluoromethylation of a pyridine precursor. A common approach is:
Halogenation : Start with 2-(trifluoromethyl)pyridine. Introduce chlorine at position 6 via electrophilic substitution using reagents like Cl₂/FeCl₃ or SOCl₂ under controlled conditions .
Iodination : Perform directed iodination at position 3 using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., BF₃) to enhance regioselectivity .
Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC or GC-MS .
Key Considerations : Monitor reaction progress using TLC to avoid over-halogenation.
Advanced Research: How does the trifluoromethyl group influence regioselective functionalization of this compound?
Methodological Answer:
The electron-withdrawing trifluoromethyl group at position 2 deactivates the pyridine ring, directing electrophilic substitutions (e.g., iodination) to the meta position (C3). This effect is exploited in:
- Suzuki-Miyaura Coupling : Use Pd catalysts to cross-couple the iodo group at C3 with aryl/heteroaryl boronic acids. Optimize conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to achieve >90% yield .
- Nucleophilic Aromatic Substitution : Replace the chlorine at C6 with amines or alkoxides under high-temperature conditions (DMF, 120°C) .
Data Analysis : Compare regioselectivity with non-CF₃ analogs using DFT calculations to rationalize electronic effects .
Basic Research: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Resolve the crystal structure to confirm regiochemistry and assess intermolecular interactions (e.g., C–H···π or halogen bonding) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 347) and fragmentation patterns .
Advanced Research: How can conflicting reactivity data in halogen exchange reactions be resolved?
Methodological Answer:
Contradictions in halogen exchange (e.g., Cl ↔ I) often arise from solvent polarity or catalyst choice. To address this:
- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) vs. non-polar (toluene) to modulate reaction kinetics .
- Catalyst Optimization : Compare Pd(0) vs. Cu(I) catalysts for efficiency in Ullmann-type couplings. Use kinetic studies (e.g., in situ IR) to track intermediates .
Case Study : In DMSO, Pd(OAc)₂ promotes selective iodine retention at C3, while CuI favors chlorine displacement at C6 .
Basic Research: What are the stability considerations for handling this compound?
Methodological Answer:
- Light Sensitivity : Store in amber vials under inert gas (Ar/N₂) to prevent photolytic degradation of the C–I bond .
- Thermal Stability : Avoid temperatures >150°C to prevent decomposition (TGA analysis recommended).
- Moisture : Use anhydrous solvents in reactions involving nucleophilic substitution to avoid hydrolysis .
Advanced Research: How is this compound utilized in medicinal chemistry as a building block?
Methodological Answer:
The iodo and trifluoromethyl groups enable diverse derivatization:
- Kinase Inhibitors : Couple the iodo group with heterocyclic boronic acids to target ATP-binding pockets. For example, modify with pyrazolo[3,4-d]pyrimidine cores .
- PET Tracers : Replace ¹²⁷I with ¹²⁴I for radiolabeling and in vivo imaging .
Case Study : A derivative showed IC₅₀ = 12 nM against EGFR mutants in cell-based assays .
Advanced Research: What computational methods predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Model the HOMO/LUMO distribution to identify reactive sites. The C3 iodine has a lower activation barrier for oxidative addition to Pd(0) vs. C6 chlorine .
- Molecular Dynamics : Simulate solvent effects on transition states in Suzuki couplings. Polar solvents stabilize Pd intermediates, accelerating reaction rates .
Validation : Correlate computed activation energies with experimental yields (R² > 0.85) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
